molecular formula C11H11N3OS3 B11989480 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11989480
M. Wt: 297.4 g/mol
InChI Key: UNBHXMUBPBADDZ-UHFFFAOYSA-N
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Description

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of Acetamide: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with chloroacetamide in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of treating diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzylsulfanyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes.

Properties

Molecular Formula

C11H11N3OS3

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H11N3OS3/c12-9(15)7-17-11-14-13-10(18-11)16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)

InChI Key

UNBHXMUBPBADDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N

Origin of Product

United States

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